molecular formula C5H4BrN5 B057524 8-Bromoadenine CAS No. 6974-78-3

8-Bromoadenine

Cat. No. B057524
CAS RN: 6974-78-3
M. Wt: 214.02 g/mol
InChI Key: FVXHPCVBOXMRJP-UHFFFAOYSA-N
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Description

8-Bromoadenine (8-Br-Ade) is an analogue of adenine where the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a bromine atom . It can be used as a reactive precursor for the synthesis of 8-modified adenine analogues .


Synthesis Analysis

The Suzuki-Miyaura reaction of 9-unsubstituted 2-, 6-, and 8-halopurine bases with diverse aryl- and alkenylboronic acids in water-acetonitrile mixtures under microwave irradiation was used for the single-step synthesis of arylpurines . This includes the cross-coupling reactions of 8-Bromoadenine .


Molecular Structure Analysis

8-Bromoadenine has a molecular formula of C5H4BrN5 . It is also known as 6-Amino-8-bromopurine .


Chemical Reactions Analysis

8-Bromoadenine can transform into adenine on the surface of Au and AgNPs upon irradiation with a low-power continuous wave laser at 532, 633, and 785 nm . The dissociation of 8-Br-Ade is ascribed to a hot-electron transfer reaction .


Physical And Chemical Properties Analysis

8-Bromoadenine is a crystallized or lyophilized solid . It is stored at a temperature of -20°C .

Scientific Research Applications

  • Cancer Radiation Therapy : 8BrA is a potential DNA radiosensitizer, showing efficient interaction with low-energy electrons (LEEs), a byproduct of radiation damage during cancer radiation therapy. This interaction results in a stable parent anion and induces DNA strand breaks in cancerous tissue (Schürmann et al., 2017).

  • DNA Repair Inhibition : 8BrA inhibits DNA single-strand break repair when treated on gamma-irradiated HeLa-M cells, suggesting its impact on the prereplicative and post-replicative DNA repair processes (Tkalich et al., 1980).

  • Mitochondrial Processes and Enzymatic Reactions : 8BrA nucleotides, such as 8-BrATP and 8-BrADP, are not recognized by mitochondrial translocase systems and can't be used in oxidative phosphorylation. However, they can substitute for natural adenine nucleotides in many phosphotransferases, although their efficiency as phosphate donors and acceptors is reduced. They also lose the ability to act as allosteric effectors, indicating stringent structural requirements for this activity (Lascu et al., 1979).

  • Chemical Synthesis and Transformation : 8BrA is used in synthesizing various derivatives, like 8-Aminoadenine and N-Substituted 8-Aminoadenine, which are important in the development of acyclic nucleoside and nucleotide analogs. These derivatives have potential applications in therapeutic agents and molecular biology studies (Janeba et al., 2001).

  • Formation of Cysteine Adducts : 8BrA can react with thiols like cysteine to form adducts under physiological conditions, suggesting potential interactions within nucleotides, RNA, and DNA (Suzuki et al., 2018).

  • Immunostimulatory Activity : 8BrA derivatives have been studied for their role as potent Toll-like receptor 7 agonists, indicating their potential in immunostimulation and therapeutic applications (Jin et al., 2006).

Safety And Hazards

8-Bromoadenine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In case of accidental ingestion, it is advised to rinse mouth with water and not to induce vomiting .

Future Directions

Research suggests that hot-electron transfer induced dissociation of radiosensitizers such as 8-Bromoadenine can be applied in the future in photothermal therapy (PTT) to enhance the damage of tumor tissue upon irradiation .

properties

IUPAC Name

8-bromo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXHPCVBOXMRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220036
Record name 8-Bromoadenine
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoadenine

CAS RN

6974-78-3
Record name 8-Bromo-9H-purin-6-amine
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Record name 8-Bromoadenine
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Record name 6974-78-3
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Record name 8-Bromoadenine
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Record name 8-bromo-1H-adenine
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Synthesis routes and methods

Procedure details

Adenine (47 g, 0.35 mole) was suspended in 200 ml of CHCl3 before adding bromine (180 ml, 3.5 mole) in one portion. The suspension was left stirring at room temperature for 72 hours in a closed system that was vented by a 20 G needle. The reaction was worked up by adding shaved ice into the suspension before slowly neutralizing with aqueous ammonia to pH 8-9, followed by precipitation of the desired product with acetic acid. The crude product was dried under reduced pressure for 2 days to give 8-Bromoadenine as a light brown powder (45 g, 60% yield). 1H NMR (DMSO-d6) δ 8.12 (s, 1H), 7.22 (s, 2H). Rf(75% EtOAc/Hex)=0.4.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
507
Citations
I Lascu, M Kezdi, I Goia, G Jebeleanu, O Bârzu… - Biochemistry, 1979 - ACS Publications
… It is interesting, however, that 8-bromoadenine nucleotides can be quite successful in … In thepresent investigation we explore the interaction of 8-bromoadenine nucleotides with a large …
Number of citations: 18 pubs.acs.org
TD Sakore, HM Sobell - Journal of Molecular Biology, 1969 - Elsevier
9-Ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine form a 1:1 hydrogen-bonded complex in the crystalline state. The structure has been determined by three-dimensional X-ray …
Number of citations: 30 www.sciencedirect.com
CG Tindall Jr, RK Robins, RL Tolman… - The Journal of …, 1972 - ACS Publications
… Treatment of the trimethylsilyl derivative of 8-bromoadenine … On this basis alkylation of 8-bromoadenine might be expected to … trimethylsilyl-8bromoadenine derivative (3) with the same …
Number of citations: 27 pubs.acs.org
HSM Siah, CH Görbitz… - Journal of Heterocyclic …, 2011 - Wiley Online Library
… When 8-bromoadenine is alkylated under basic conditions, the selectivity for the 9-position … -mediated N-arylation of 8-bromoadenine [7]. When 8-bromoadenine was benzylated in our …
Number of citations: 10 onlinelibrary.wiley.com
R Schürmann, K Tanzer, I Dabkowska… - The Journal of …, 2017 - ACS Publications
… Here, we demonstrate that electron attachment to 8-bromoadenine ( 8Br A) below 1 eV indeed leads to a parent anion in the gas phase, which is stable enough to be detectable in a …
Number of citations: 35 pubs.acs.org
HSM Siah, LL Gundersen - Synthetic Communications, 2013 - Taylor & Francis
… [ Citation 16 ] However, we recently reported that benzylation of 8-bromoadenine (2) mainly afforded the N-3-benzylated isomer and that compound 3a was isolated in only 15% yield. [ …
Number of citations: 12 www.tandfonline.com
SS Tavale, TD Sakore, HM Sobell - Journal of Molecular Biology, 1969 - Elsevier
… Although as yet we have not been able to co-crystallize 9-ethyl-8-bromoadenine with 1-methyl-5-… A similar control study in which 9-ethyl-8-bromoadenine is co-crystallized with 1-…
Number of citations: 36 www.sciencedirect.com
J Blumenberg, LFB Wilm, FE Hahn - Organometallics, 2020 - ACS Publications
… In addition, 8-bromoadenine was also regioselectively C8 metalated via an oxidative addition of the C8–Br bond to [Pd(PPh 3 ) 4 ] in the presence of the proton source pyridinium …
Number of citations: 13 pubs.acs.org
C Lambertucci, I Antonini, M Buccioni, D Dal Ben… - Bioorganic & medicinal …, 2009 - Elsevier
… commercially available 8-bromoadenine 43 with cyclopropylbromide. However, this reaction, carried out in dry DMF and potassium carbonate, yielded the 9-allyl-8-bromoadenine 44 …
Number of citations: 78 www.sciencedirect.com
MC Huang, JA Montgomery, MC Thorpe… - Archives of Biochemistry …, 1983 - Elsevier
… 8-bromoadenine as substrates the 3-deoxyribonucleoside … Purification of enzymatic products from 8-bromoadenine by ion… a suspension of 8 mM 8-bromoadenine in a solution con…
Number of citations: 38 www.sciencedirect.com

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